4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole-3-carbaldehyde 4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC16411489
InChI: InChI=1S/C6H5ClF2N2O/c7-4-1-11(2-6(8)9)10-5(4)3-12/h1,3,6H,2H2
SMILES:
Molecular Formula: C6H5ClF2N2O
Molecular Weight: 194.56 g/mol

4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole-3-carbaldehyde

CAS No.:

Cat. No.: VC16411489

Molecular Formula: C6H5ClF2N2O

Molecular Weight: 194.56 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole-3-carbaldehyde -

Specification

Molecular Formula C6H5ClF2N2O
Molecular Weight 194.56 g/mol
IUPAC Name 4-chloro-1-(2,2-difluoroethyl)pyrazole-3-carbaldehyde
Standard InChI InChI=1S/C6H5ClF2N2O/c7-4-1-11(2-6(8)9)10-5(4)3-12/h1,3,6H,2H2
Standard InChI Key ZSAOQNREBDZXAI-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=NN1CC(F)F)C=O)Cl

Introduction

4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole-3-carbaldehyde is a synthetic organic compound that has garnered attention due to its unique chemical structure and potential applications in pharmaceuticals and agrochemicals. This compound features a pyrazole ring with a chloro group and a difluoroethyl substituent, which significantly influences its reactivity and biological activity.

Synthesis Methods

The synthesis of 4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole-3-carbaldehyde typically involves the reaction of 4-chloro-1H-pyrazole with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate. This reaction is often conducted in organic solvents like dimethylformamide (DMF) at elevated temperatures to enhance product formation. Continuous flow reactors and optimized reaction conditions can be employed to improve yield and efficiency in industrial settings.

Potential Applications

This compound is of interest for its potential applications in drug development and agrochemicals due to its unique structure and reactivity. Interaction studies with biological targets are crucial for understanding its efficacy and safety profile. The compound's ability to interact with specific biological pathways makes it a candidate for further exploration in pharmaceutical research.

Related Compounds

Several compounds share structural similarities with 4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole-3-carbaldehyde, including:

  • 4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid: Contains a carboxylic acid group, which increases polarity and potentially alters interactions.

  • 4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole-5-methanol: Features a hydroxyl group, enhancing solubility in polar solvents.

  • 4-Chloro-1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole: Includes an isopropoxymethyl group, affecting reactivity due to its bulkiness.

CompoundUnique Features
4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acidCarboxylic acid group, more polar
4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole-5-methanolHydroxyl group, increased solubility
4-Chloro-1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazoleIsopropoxymethyl group, altered reactivity

Research Findings and Future Directions

Research into 4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole-3-carbaldehyde focuses on understanding its interactions with biological targets to determine its therapeutic potential. Studies involving spectroscopic techniques like NMR and HRMS are essential for elucidating its structure and properties. Further investigations into its binding affinity to enzymes or receptors could provide insights into its mechanism of action.

Given the limited availability of specific research findings directly related to this compound in the provided sources, further exploration through scientific databases and literature reviews is recommended to uncover detailed studies and applications.

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